molecular formula C17H20FO4P B8566044 Phosphonic acid, [(4-fluoro-3-phenoxyphenyl)methyl]-, diethyl ester CAS No. 89765-32-2

Phosphonic acid, [(4-fluoro-3-phenoxyphenyl)methyl]-, diethyl ester

Cat. No. B8566044
M. Wt: 338.31 g/mol
InChI Key: QOZMLWPEWAOZBY-UHFFFAOYSA-N
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Patent
US06291721B1

Procedure details

A mixture of diethylphosphite (6.9 g, 0.05 mol) in tetrahydrofuran is cooled to 10° C., treated portionwise with sodium t-butoxide (4.9 g, 0.05 mol) while maintaining the reaction mixture temperature below about 20° C., stirred at room temperature for 5 minutes, cooled, and treated dropwise with 4-fluoro-3-phenoxybenzyl bromide (14.05 g, 0.05 mol) at about 10-15° C. to give a solution of the title product in tetrahydrofuran (98% yield by gas chromatography).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
14.05 g
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4]([O-:8])[O:5][CH2:6][CH3:7])[CH3:2].CC(C)([O-])C.[Na+].[F:15][C:16]1[CH:23]=[CH:22][C:19]([CH2:20]Br)=[CH:18][C:17]=1[O:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>O1CCCC1>[F:15][C:16]1[CH:23]=[CH:22][C:19]([CH2:20][P:4](=[O:8])([O:5][CH2:6][CH3:7])[O:3][CH2:1][CH3:2])=[CH:18][C:17]=1[O:24][C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1.[O:24]1[CH2:25][CH2:30][CH2:29][CH2:28]1 |f:1.2|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
C(C)OP(OCC)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Three
Name
Quantity
14.05 g
Type
reactant
Smiles
FC1=C(C=C(CBr)C=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mixture temperature below about 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC1=C(C=C(CP(OCC)(OCC)=O)C=C1)OC1=CC=CC=C1
Name
Type
product
Smiles
O1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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